L-Alanyl-L-valyl-L-prolyl-L-isoleucinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanyl-L-valyl-L-prolyl-L-isoleucinamide is a synthetic peptide composed of four amino acids: L-alanine, L-valine, L-proline, and L-isoleucine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-valyl-L-prolyl-L-isoleucinamide typically involves the stepwise coupling of the individual amino acids. This process can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. Each coupling step is followed by deprotection to remove the protecting group from the newly added amino acid, allowing the next amino acid to be added .
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or enzymatic synthesis. Enzymatic synthesis uses specific enzymes, such as proteases or peptidases, to catalyze the formation of peptide bonds between amino acids. This method can offer advantages in terms of selectivity and yield .
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-valyl-L-prolyl-L-isoleucinamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
L-Alanyl-L-valyl-L-prolyl-L-isoleucinamide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of novel materials and biotechnological applications
Mechanism of Action
The mechanism of action of L-Alanyl-L-valyl-L-prolyl-L-isoleucinamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit or activate certain enzymes, alter cellular signaling, or affect gene expression .
Comparison with Similar Compounds
Similar Compounds
- L-Alanyl-L-valyl-L-prolyl-L-phenylalanyl-L-valine
- L-Alanyl-L-valyl-L-prolyl-L-alanine
- L-Alanyl-L-valyl-L-prolyl-L-leucine
Uniqueness
L-Alanyl-L-valyl-L-prolyl-L-isoleucinamide is unique due to its specific amino acid sequence, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications .
Properties
CAS No. |
756820-48-1 |
---|---|
Molecular Formula |
C19H35N5O4 |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
(2S)-N-[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H35N5O4/c1-6-11(4)15(16(21)25)23-18(27)13-8-7-9-24(13)19(28)14(10(2)3)22-17(26)12(5)20/h10-15H,6-9,20H2,1-5H3,(H2,21,25)(H,22,26)(H,23,27)/t11-,12-,13-,14-,15-/m0/s1 |
InChI Key |
JHPFUTHPFNABKY-YTFOTSKYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](C)N |
Canonical SMILES |
CCC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.